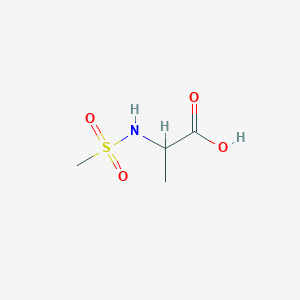
1-(5-Fluoropyridin-2-yl)piperazine
Overview
Description
“1-(5-Fluoropyridin-2-yl)piperazine” is a heterocyclic organic compound that has been widely used in scientific research. It is often found in drugs or in bioactive molecules . This compound is mainly used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “1-(5-Fluoropyridin-2-yl)piperazine” is C9H12FN3 . The molecular weight is 181.213 . The InChI key is CWIHXBWCGVXGRE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-(5-Fluoropyridin-2-yl)piperazine” is a powder . It is stored at room temperature . .
Scientific Research Applications
Analytical Chemistry
1-(5-Fluoropyridin-2-yl)piperazine: is used as a reagent in analytical chemistry for the determination of isocyanates in air samples. It can be employed in reversed-phase HPLC (High-Performance Liquid Chromatography) to detect both aliphatic and aromatic isocyanates, which are significant due to their widespread use in industrial processes and potential health hazards .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its fluorinated pyridine moiety is a valuable functional group that can participate in various chemical reactions, leading to the synthesis of pharmacologically active compounds or materials with unique properties .
Pharmaceutical Research
In pharmaceutical research, 1-(5-Fluoropyridin-2-yl)piperazine is utilized for the synthesis of potential therapeutic agents. Its structure is a key intermediate in the development of new drugs, especially those targeting neurological disorders due to the piperazine ring’s ability to cross the blood-brain barrier .
Material Science
The fluoropyridine group of 1-(5-Fluoropyridin-2-yl)piperazine can be used to modify the surface properties of materials. This modification can impart hydrophobicity or facilitate the binding of other functional molecules, which is beneficial in creating advanced materials for various applications .
Bioconjugation
Bioconjugation techniques often use 1-(5-Fluoropyridin-2-yl)piperazine to link biomolecules with fluorescent tags or other markers. The piperazine moiety acts as a spacer and provides a reactive site for coupling with biomolecules, which is crucial for biological assays and imaging .
Environmental Science
Environmental scientists use 1-(5-Fluoropyridin-2-yl)piperazine to develop sensors and assays for the detection of environmental pollutants. Its chemical structure allows for the creation of sensitive and selective detection systems for monitoring environmental health .
Catalysis
The compound is explored as a ligand in catalysis. Its ability to coordinate with metals can lead to the development of new catalysts that facilitate chemical reactions, potentially improving efficiency and selectivity in industrial processes .
Nanotechnology
In nanotechnology, 1-(5-Fluoropyridin-2-yl)piperazine can be used to functionalize nanoparticles, thereby altering their interaction with biological systems. This functionalization is key to developing targeted drug delivery systems and diagnostic tools .
Safety And Hazards
properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOJTXARNSWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547423 | |
| Record name | 1-(5-Fluoropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)piperazine | |
CAS RN |
907208-90-6 | |
| Record name | 1-(5-Fluoropyridin-2-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907208-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-fluoropyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)




![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)



![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
